4-Bromo-1,2-difluorobenzene

Beschreibung

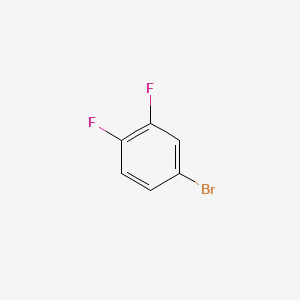

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQPKONILWWJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188338 | |

| Record name | 4-Bromo-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-61-8 | |

| Record name | 1-Bromo-3,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,2-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 348-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluorobromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72M5VF2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1,2 Difluorobenzene

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4-bromo-1,2-difluorobenzene is significantly deactivated towards electrophilic aromatic substitution. This deactivation stems from the strong negative inductive effects (-I) of the two fluorine atoms and the bromine atom, which withdraw electron density from the π-system of the ring, making it less susceptible to attack by electrophiles.

While reactions of this type are not favorable and require harsh conditions, the directing effects of the existing substituents can be predicted. The fluorine atoms at positions 1 and 2, and the bromine atom at position 4, are all ortho, para-directing. However, their strong deactivating nature dominates. In a forced electrophilic substitution, the incoming electrophile would be directed to the available positions on the ring. The positions ortho to the bromine (C3 and C5) and the position ortho to the C1-fluorine (C6) are potential sites for substitution. The synthesis of this compound itself is achieved through the electrophilic bromination of 1,2-difluorobenzene (B135520), where the bromine atom is directed to the position para to one of the fluorine atoms. smolecule.com

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of three electron-withdrawing halogens activates the ring for attack by nucleophiles. Research has shown that this compound undergoes regioselective nucleophilic aromatic substitution with nucleophiles such as benzyl (B1604629) alcohol. chemicalbook.comsigmaaldrich.comscientificlabs.comcenmed.com

Under photochemical conditions, without the need for a metal catalyst, this compound can react with methanol (B129727) in the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under blue LED irradiation to yield 4-bromo-2-fluoro-1-methoxybenzene. researchgate.net This demonstrates the preferential substitution of the fluorine atom at the C1 position under these specific conditions. researchgate.net

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Not specified in source | Regioselective substitution product | Not specified in source | chemicalbook.comsigmaaldrich.comscientificlabs.comcenmed.com |

| Methanol | DDQ (30 mol-%), blue LED, degassed, ~40 °C | 4-bromo-2-fluoro-1-methoxybenzene | 64% | researchgate.net |

Steric and Electronic Influences of Halogen Substituents on Reactivity

The reactivity of this compound in SNAr reactions is governed by the powerful electronic and steric effects of its halogen substituents. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netpressbooks.pub

Electronic Effects: All three halogen atoms (two fluorine, one bromine) exert a strong inductive electron-withdrawing effect (-I), which is crucial for stabilizing the anionic Meisenheimer intermediate. pressbooks.pub The negative charge that develops in the ring during the nucleophilic attack is delocalized, and this delocalization is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the site of attack. pressbooks.pub In this compound, the fluorine atoms are particularly effective at stabilizing this negative charge, making the ring highly activated for SNAr. The substitution of a fluorine atom is often preferred over bromine in SNAr, despite the C-F bond being stronger than the C-Br bond, because fluorine's high electronegativity provides superior stabilization to the transition state.

Steric Influences: Steric hindrance can also play a role in determining the site of nucleophilic attack. The positions ortho to the relatively larger bromine atom may be slightly more sterically hindered than positions adjacent to the smaller fluorine atoms. However, the regioselectivity is primarily dictated by electronics. For this compound, nucleophilic attack is most likely at C1 or C2, as these positions are activated by the other halogens. For instance, attack at C1 is activated by the ortho-fluorine (at C2) and the para-bromine (at C4), both of which can effectively stabilize the intermediate carbanion through resonance and induction. researchgate.netpressbooks.pub

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine (C-Br) bond in this compound is the primary site for reactivity in metal-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker and more readily undergoes oxidative addition to transition metal catalysts (like palladium) than the much stronger C-F and C-H bonds on the aromatic ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and this compound is an effective coupling partner. In this reaction, the C-Br bond reacts with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize complex biaryl molecules, which are valuable in materials science and as pharmaceutical intermediates. researchgate.net For example, the coupling of this compound with 4-methoxyphenylboronic acid has been studied using various palladium nanoparticle-based catalysts. researchgate.net

| Boronic Acid Partner | Catalyst System | Base | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic acids (general) | Palladium catalyst | e.g., Na₂CO₃, K₂CO₃ | e.g., Dioxane/water, Toluene | 3,4-Difluorobiphenyl derivatives | |

| 4-Methoxyphenylboronic acid | Pd-CDG-H₂ (1 mol%) | Not specified | H₂O/Ethanol, rt | 3,4-Difluoro-4'-methoxybiphenyl (93% conversion) | researchgate.net |

Heck and Stille Reactions

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This compound can serve as the aryl halide partner, reacting at the C-Br bond to form 3,4-difluorostyrene (B50085) derivatives. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. researchgate.net

Stille Reaction: In the Stille reaction, an aryl halide is coupled with an organotin compound under palladium catalysis. This compound can be coupled with various organostannanes to create new C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin byproducts is a drawback. researchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Heck | Alkenes (e.g., Styrene, Acrylates) | Pd(OAc)₂, PdCl₂ with phosphine (B1218219) ligands | Base (e.g., Et₃N, KOAc), high temperature | Substituted 3,4-difluorostyrenes | researchgate.net |

| Stille | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Anhydrous solvent (e.g., Toluene, THF) | Substituted 3,4-difluorobiphenyls or alkenes | researchgate.net |

Other Transition Metal-Catalyzed Arylation and Alkynylation Processes

Beyond the Suzuki, Heck, and Stille reactions, this compound participates in other important transition metal-catalyzed transformations.

Sonogashira Coupling: This reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The C-Br bond of this compound is reactive under these conditions, leading to the formation of 3,4-difluorophenylacetylene (B126801) derivatives. researchgate.netuva.es

Negishi Coupling and Organozinc Reagents: The compound can also be converted into an organometallic reagent for subsequent reactions. For instance, treatment with magnesium followed by transmetalation with zinc chloride (ZnCl₂) generates the corresponding organozinc reagent. uni-muenchen.de This species can then be used in Negishi cross-coupling reactions.

Direct Arylation: In some contexts, direct C-H activation can be a competing pathway, although it is less common for aryl bromides which preferentially react via oxidative addition. A study involving a bimetallic Pd/Cu system demonstrated the coupling of this compound with pentafluorobenzene (B134492), yielding 2,3,4,5,6,3',4'-heptafluorobiphenyl in 79% yield, showcasing a C-Br/C-H coupling pathway. uva.es

| Reaction Type | Reagents | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Base (Amine) | Pd/Cu co-catalyst | (3,4-Difluorophenyl)alkynes | High | researchgate.netuva.es |

| Organozinc Formation | 1. Mg, THF; 2. ZnCl₂ | - | (3,4-Difluorophenyl)zinc chloride | - | uni-muenchen.de |

| Direct C-H Arylation | Pentafluorobenzene | Bimetallic Cu/Pd system | 2,3,4,5,6,3',4'-Heptafluorobiphenyl | 79% | uva.es |

Nickel-Catalyzed Hydroarylation of Alkynes

Nickel-catalyzed hydroarylation of alkynes represents a powerful, atom-economical method for forming highly substituted alkenes, which are valuable structural motifs in numerous functional molecules. researchgate.netrsc.org In this context, this compound serves as a viable aryl source. Research has demonstrated its participation in the hydroarylation of diphenylacetylene (B1204595), catalyzed by a nickel complex. nih.gov

These transformations typically proceed under reductive conditions, often employing a nickel(II) precatalyst that is reduced in situ to an active Ni(0) species. nih.govthieme-connect.com The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide (this compound) to the Ni(0) center, forming an Aryl-Ni(II)-X intermediate. Subsequent coordination of the alkyne and migratory insertion leads to an alkenylnickel species. thieme-connect.com The final product is released through a protodemetalation step, regenerating the active nickel catalyst. thieme-connect.com

A notable feature of some nickel-catalyzed hydroarylation reactions is the stereoselectivity of the addition across the alkyne. While syn-addition is common, conditions have been developed that favor the anti-addition product, leading to Z-alkene isomers. nih.govthieme-connect.com The choice of ligand is crucial in directing the reaction pathway and influencing this stereochemical outcome. For instance, in the hydroarylation of diphenylacetylene with various arylboronic acids, triphenylphosphine (B44618) was identified as an effective ligand for promoting anti-selective addition. nih.gov Conversely, other ligands like tricyclohexylphosphine (B42057) can favor the syn-addition product. nih.gov

A high-throughput screening method successfully identified a nickel-catalyzed hydroarylation using this compound and diphenylacetylene, which produced a triarylalkene. nih.gov This discovery underscores the capability of modern screening techniques to uncover novel reactivity for functionalized aryl halides. nih.gov

Table 1: Nickel-Catalyzed Hydroarylation of Diphenylacetylene with Aryl Halides This table is representative of typical conditions for this class of reaction, including the specific finding for this compound.

| Aryl Source | Catalyst System | Ligand | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | Ni(cod)₂ | (Not specified) | Triarylalkene | (Not specified) | nih.gov |

| Phenylboronic Acid | Ni(cod)₂ | PPh₃ | Triphenylethylene | 8.7/1 (Z/E) | nih.gov |

| Phenylboronic Acid | Ni(cod)₂ | PCy₃ | Triphenylethylene | 1/3.8 (Z/E) | nih.gov |

| General Aryl Bromides | Ni(II) precatalyst / Zn | tBubpy | Trisubstituted Alkenes | Predominantly anti | nih.govthieme-connect.com |

Other Significant Transformations

Oxidation and Reduction Pathways

The electrochemical behavior of this compound is primarily characterized by its reduction pathways. Like other aryl halides, it can undergo electrochemical reduction to generate aryl radicals. acs.orgresearchgate.net This process typically involves the transfer of an electron to the molecule, forming a radical anion (ArX⁻˙). This intermediate rapidly cleaves the carbon-bromine bond to produce a 3,4-difluorophenyl radical and a bromide anion. acs.org This method provides a controlled means of generating aryl radicals for subsequent reactions, such as additions to olefins or intramolecular cyclizations. acs.orgresearchgate.net

The reduction can be achieved directly at an electrode or indirectly using a mediator. acs.org In mediated reduction, a species with a less negative reduction potential is first reduced at the cathode and then transfers an electron to the aryl halide in solution. researchgate.net Recently, methods have been developed that use light to generate highly reducing catalysts, enabling the reduction of even electron-rich aryl halides that are typically difficult to reduce. nih.gov Another innovative approach uses an initial oxidation reaction to generate a potent reductant in solution, which then reduces the aryl halide, a process termed "reduction by oxidation". chemrxiv.org

While specific studies on the oxidation of this compound are not prominent, the aromatic ring is generally susceptible to oxidation under strong conditions, a characteristic of benzene (B151609) derivatives. Cytochrome P450 enzymes, for example, are known to oxidize a wide range of benzene derivatives, typically initiating substrate conversion through electron transfer and oxygen activation. wur.nl However, specific oxidation products of the parent this compound are not detailed in the reviewed literature.

Advanced Research Applications of 4 Bromo 1,2 Difluorobenzene

Utility as a Pivotal Building Block in Complex Organic Synthesis

In the realm of organic chemistry, 4-Bromo-1,2-difluorobenzene is recognized for its role as a precursor in the construction of intricate molecular frameworks. lookchem.comchemimpex.com The presence of both bromine and fluorine substituents allows for selective and diverse chemical transformations, enabling chemists to build complex structures with high precision. nih.gov

The synthesis of biaryl and polyaryl compounds, which are core structures in many functional materials and pharmaceuticals, represents a key application of this compound. Research has demonstrated its successful use in cross-coupling reactions to form these complex architectures.

One notable study detailed the use of a palladium/copper (Pd/Cu) bimetallic catalyst system to facilitate the coupling of this compound with other fluorinated arenes. rsc.org Specifically, the reaction with pentafluorobenzene (B134492) yielded a highly fluorinated biaryl, 1,2,3,4,5,2',3'-heptafluorobiphenyl, in a 79% yield. rsc.org This method provides an efficient pathway to access polyfluorinated biaryls, which are of interest for their unique electronic properties. rsc.org Additionally, Suzuki coupling reactions involving related methoxy (B1213986) haloarenes have been employed to produce methoxylated polychlorinated biphenyls (PCBs), further illustrating the utility of such bromo-difluoro precursors in biaryl synthesis. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| This compound | Pentafluorobenzene | Pd/Cu Bimetallic | 1,2,3,4,5,2',3'-Heptafluorobiphenyl | 79% | rsc.org |

This interactive table summarizes a key reaction in the synthesis of biaryl structures.

The strategic placement of halogen atoms on the this compound ring allows for regioselective functionalization, making it a valuable starting material for a wide range of substituted aromatic compounds. nih.govsigmaaldrich.com The differential reactivity of the C-Br and C-F bonds can be exploited to introduce various functional groups.

For instance, this compound can undergo regioselective nucleophilic aromatic substitution. Its reaction with benzyl (B1604629) alcohol has been investigated as a method to introduce an aryloxy group. lookchem.comsigmaaldrich.com Another common transformation is methoxylation, where treatment with sodium methoxide (B1231860) can replace a fluorine atom to yield methoxy-substituted derivatives. nih.gov These reactions underscore its role as a versatile intermediate for creating complex molecules with tailored properties for applications in pharmaceuticals and materials science. lookchem.comchemimpex.com

| Reaction Type | Reagent | Functional Group Introduced | Application Area | Reference |

| Nucleophilic Aromatic Substitution | Benzyl Alcohol | Benzyloxy group | Pharmaceutical Intermediates | lookchem.comsigmaaldrich.com |

| Methoxylation | Sodium Methoxide | Methoxy group | Organic Synthesis | nih.gov |

This interactive table highlights methods for creating diversely functionalized aromatic compounds.

Role in Medicinal Chemistry and Pharmaceutical Development

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of new therapeutic agents. chemimpex.comcymitquimica.com The incorporation of the difluorophenyl motif is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. smolecule.com

The compound is a key starting material for more complex molecules with potential pharmaceutical applications. lookchem.com It is explicitly used as an intermediate in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine, a compound identified for its potential in the pharmaceutical sector. lookchem.com Its utility extends to the development of a variety of drugs, including those with anti-inflammatory and anti-cancer properties. chemimpex.com The ability to use this compound in coupling reactions allows for the incorporation of diverse pharmacophores, which are the functional groups responsible for a drug's biological activity. smolecule.com

Halogenated aromatic compounds, as a class, are frequently investigated for their antimicrobial potential. smolecule.com The presence of fluorine atoms can enhance properties like lipophilicity, which may improve a compound's ability to permeate bacterial cell membranes. smolecule.com

While direct studies on this compound itself are limited, research on its close derivatives has shown promise. For example, thiol-functionalized benzosiloxaboroles, synthesized from a related bromo-difluorobenzene precursor, have been evaluated as promising antibacterial agents. nih.gov In another study, derivatives of the structurally similar 5-Bromo-1-ethoxy-2,3-difluorobenzene demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. These findings highlight the value of the bromo-difluorobenzene scaffold in the search for new antimicrobial drugs.

The this compound scaffold is a component in the synthesis of molecules investigated for cancer treatment. chemimpex.com Many modern anticancer agents rely on complex fluorinated structures, and this compound serves as a valuable building block in their synthesis. chemimpex.com

Research has shown that derivatives containing the difluorobenzene moiety can exhibit significant anticancer activity. A derivative known as 4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene (B6164870) (BMPDFB) was found to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. smolecule.com Similarly, a study on derivatives of 5-Bromo-1-ethoxy-2,3-difluorobenzene reported that several compounds displayed significant cytotoxicity against breast cancer cell lines, with the mechanism linked to the induction of apoptosis through the mitochondrial pathway. Furthermore, certain purine (B94841) nucleoside analogs that incorporate bromo-fluoro substitutions are noted for their potential to induce apoptosis as part of their anticancer mechanism. medchemexpress.com

Exploration in Neurological Applications and Blood-Brain Barrier Permeation Studies

The strategic incorporation of fluorine and bromine atoms into organic molecules is a key strategy in medicinal chemistry for developing drugs that target the central nervous system (CNS). The 1,2-difluorobenzene (B135520) moiety is a structural component in various compounds designed for neurological applications. Research has focused on synthesizing molecules that can effectively cross the blood-brain barrier (BBB), a highly selective membrane that protects the brain from harmful substances.

While direct studies on this compound's neurological effects are not prominent, its structural framework is crucial in the synthesis of more complex molecules with potential CNS activity. For instance, research into potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS) for treating neurodegenerative diseases utilizes a difluorobenzene linker. nih.gov The synthesis of these inhibitors involves creating a benzyl bromide from a difluorobenzene precursor, a process for which this compound is a suitable starting point. nih.gov These resulting inhibitors have demonstrated excellent membrane permeability in assays designed to model the BBB, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). nih.gov

Furthermore, the development of Positron Emission Tomography (PET) tracers, essential tools for in-vivo imaging of the brain, often incorporates fluorine-18. The synthesis of novel PET ligands for imaging voltage-gated sodium channels or the enzyme aldosterone (B195564) synthase has involved precursors containing a difluorobenzene ring system. nih.govucl.ac.uk The ability to introduce bromine allows for further chemical modifications, making brominated difluorobenzene derivatives versatile precursors in the development of imaging agents and potential therapeutics for neurological disorders. ump.edu.pl

Applications in Agrochemical Research

In the field of agricultural science, this compound serves as a key intermediate in the creation of new crop protection agents. scbt.comlookchem.com The presence of both fluorine and bromine atoms in the molecule allows for targeted chemical reactions to build more complex structures with desired biological activities.

Contributions to Materials Science

The distinct electronic properties and reactivity of this compound make it a valuable component in the field of materials science. It is employed in the synthesis of a range of advanced materials, from functional polymers to components for electronic devices. lookchem.com

Researchers utilize this compound as a starting material to create functional materials with specific, tailored properties. The introduction of the difluorobromo-phenyl unit into a larger molecule or polymer can significantly influence its characteristics. For example, related fluorinated aromatic compounds are used to synthesize fluorinated polymers that exhibit superior chemical resistance and thermal stability. ump.edu.pl52.86.42 This makes them suitable for applications where durability under harsh conditions is required. The specific substitution pattern of this compound influences the electronic nature of the aromatic ring, a property that can be harnessed to tune the electrical and optical behavior of the resulting materials.

In the realm of organic electronics, fluorinated aromatic compounds are instrumental in the design of materials for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, or solar cells. rsc.orgvulcanchem.com Fluorination of organic semiconductors can modulate their energy levels, which is critical for efficient charge transport and device performance. While not always the direct precursor, the structural motif of this compound is found in more complex molecules designed as donor materials for organic solar cells. For example, related thiophenol derivatives have been used to synthesize low-cost, efficient small molecule donor materials for high-performance solar cells. nih.gov The ability to use the bromine atom for further chemical reactions allows for the integration of this fluorinated unit into larger conjugated systems required for optoelectronic applications.

This compound is directly implicated as an intermediate in the production of high-performance polymers and coatings. scbt.comlookchem.com Its integration into polymer backbones can enhance key properties such as thermal stability and chemical resistance. lookchem.com The compound's utility in this area is also linked to its role in producing specialty chemicals that are then used to formulate advanced coatings. scbt.com These coatings may be designed for protective purposes in demanding industrial environments or to provide specific surface properties.

Table 2: Summary of Research Applications

| Field | Application Area | Role of this compound |

|---|---|---|

| Neurological Science | CNS Drug Discovery & Imaging | Precursor scaffold for synthesizing highly permeable nNOS inhibitors and potential PET ligands. nih.govnih.gov |

| Agrochemicals | Herbicide & Pesticide Development | Intermediate for synthesizing active ingredients for crop protection. scbt.comlookchem.com |

| Materials Science | Functional & Optoelectronic Materials | Building block for organic semiconductors used in solar cells and LEDs. rsc.orgnih.gov |

| Materials Science | Polymers & Coatings | Intermediate for producing high-performance polymers and specialty coatings with enhanced stability. scbt.comlookchem.com |

Precursor for Liquid Crystal Compounds

This compound serves as a crucial building block in the synthesis of advanced liquid crystal materials, particularly those utilized in high-performance liquid crystal displays (LCDs). chemicalbook.comlookchem.comlookchem.com The incorporation of the 1,2-difluorobenzene moiety into mesogenic (liquid crystal-forming) molecules imparts a unique and highly desirable set of physical and electro-optical properties. The presence and orientation of the fluorine atoms significantly influence the compound's dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netresearchgate.net

The primary role of this compound in this context is as a synthetic intermediate. guidechem.com The bromine atom provides a reactive site for carbon-carbon bond-forming reactions, such as Suzuki or Grignard reactions, allowing for the construction of the complex core structures typical of liquid crystal molecules. google.com This enables the strategic placement of the 3,4-difluorophenyl group within the final mesogenic structure. google.com

The utility of the 3,4-difluorophenyl group, derived from this compound, stems from several key characteristics imparted by the fluorine atoms:

High Electronegativity and Dipole Moment : Fluorine is the most electronegative element, and its substitution onto a benzene (B151609) ring creates a strong dipole moment. researchgate.netguidechem.com In the 1,2-difluoro substitution pattern, the individual C-F bond dipoles combine to create a significant lateral dipole moment. This is instrumental in formulating liquid crystal mixtures with a high negative dielectric anisotropy (Δε), a critical property for display technologies like in-plane switching (IPS) and vertically aligned (VA) modes. researchgate.net

Steric Effects : Despite its high electronegativity, the fluorine atom is relatively small, comparable in size to a hydrogen atom. researchgate.netguidechem.com This means it can be introduced into a molecule without causing significant steric hindrance that might disrupt the ordered, anisotropic arrangement required for liquid crystal phases. guidechem.com This allows for the fine-tuning of molecular packing and physical properties.

Mesophase Stability : The introduction of lateral fluorine atoms can influence the type and temperature range of the liquid crystal phases (mesophases), such as nematic and smectic phases. researchgate.netresearchgate.net For instance, 2,3-difluoro-substituted terphenyls, which can be synthesized using precursors derived from 1,2-difluorobenzene, are noted for exhibiting wide-range smectic C phases, which are essential for ferroelectric displays. researchgate.net

Reduced Viscosity : Compared to other polar substituents like the cyano group, the 2,3-difluoro substitution can achieve a desirable dielectric anisotropy without a substantial increase in viscosity. researchgate.net Low rotational viscosity is crucial for fast switching speeds in LCDs.

A derivative, 4-bromo-2,3-difluorobenzaldehyde, is highlighted as a particularly important intermediate. guidechem.comgoogle.com This compound combines the reactive handle of the bromine atom with a formyl group that can be further elaborated, all while carrying the beneficial 2,3-difluoro substitution pattern. This makes it a versatile precursor for a wide array of high-performance liquid crystal materials designed for thin-film transistor (TFT) displays. guidechem.comgoogle.com

The synthesis of these advanced liquid crystals often involves multi-step processes where this compound or its derivatives are coupled with other aromatic rings and cyclic structures to build up the final rod-like or calamitic molecular shape necessary for liquid crystallinity. google.comworktribe.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 348-61-8 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 150-151 °C |

| Density | 1.707 g/mL at 25 °C |

| Refractive Index | n20/D 1.505 |

This data is compiled from multiple sources. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Theoretical and Computational Investigations of 4 Bromo 1,2 Difluorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Bromo-1,2-difluorobenzene. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and predict the reactivity of molecules. For halogenated benzenes, DFT calculations can determine various reactivity descriptors.

Theoretical studies on similar molecules, such as 1,4-dibromo-2,5-difluorobenzene (B1294941), have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze the electronic structure. globalresearchonline.net This level of theory is also suitable for this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. For 1,4-dibromo-2,5-difluorobenzene, this gap was calculated to be 5.444 eV. globalresearchonline.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are instrumental in predicting sites for electrophilic and nucleophilic attack. For 1,4-dibromo-2,5-difluorobenzene, the MEP analysis indicated that the bromine and fluorine atoms are the most reactive sites for both types of attack. globalresearchonline.net Similar patterns of reactivity can be anticipated for this compound due to the strong electronegativity of the halogen substituents.

A comprehensive dataset of quantum chemical calculations for a wide range of halobenzenes, which includes geometric and energetic data, has been compiled at various levels of theory, including B3LYP/6-311++G(d,p). nih.gov This data can be a valuable resource for detailed electronic structure analysis of this compound.

Table 1: Calculated Electronic Properties of a Related Halogenated Benzene (B151609) (1,4-dibromo-2,5-difluorobenzene)

| Property | Value | Method |

| HOMO-LUMO Energy Gap | 5.444 eV | B3LYP/6-311++G(d,p) |

| Ionization Potential | 9.04 eV | B3LYP/6-311++G(d,p) |

| Electron Affinity | 0.63 eV | B3LYP/6-311++G(d,p) |

| Electronegativity | 4.835 eV | B3LYP/6-311++G(d,p) |

| Chemical Hardness | 4.205 eV | B3LYP/6-311++G(d,p) |

Data for 1,4-dibromo-2,5-difluorobenzene from Jeyavijayan et al. (2018). globalresearchonline.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate calculations of molecular energies and can be used to map out potential energy surfaces (PES) for chemical reactions.

For fluorinated bromobenzenes, ab initio calculations are crucial for understanding reaction mechanisms, particularly in photodissociation processes. researchgate.net The calculation of PES for the ground and excited states can reveal the pathways for bond cleavage and the nature of the transition states involved. researchgate.net For instance, in the photodissociation of bromobenzene (B47551), ab initio calculations have been used to interpret the results from ultrafast transient absorption spectroscopy. researchgate.net

A systematic study of halobenzenes using ab initio methods (HF, MP2, and CCSD) with the 6-311++G(d,p) basis set has generated a large dataset of geometric and energetic information. nih.gov This resource can be used to construct a detailed PES for reactions involving this compound. The PES can illustrate the energy changes as the C-Br or C-F bonds are stretched, leading to dissociation, or as the molecule interacts with other reactants.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally.

The substitution pattern on the benzene ring in this compound makes the prediction of regioselectivity in aromatic substitution reactions a key area of computational study. DFT calculations of the relative stabilities of reaction intermediates, such as σ-complexes (Wheland intermediates), can effectively predict the most likely position for substitution. researchgate.net

For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the stability of the Meisenheimer complex intermediate. Computational studies have shown that for various polyhalogenated benzenes, the calculated relative stabilities of these intermediates are in good agreement with experimental observations of site-selectivity. researchgate.net In the case of this compound, a nucleophile could attack at several positions, and computational modeling can determine the most favorable pathway by comparing the energies of the possible intermediates.

The simulation of transition states is a cornerstone of computational reaction modeling. By locating the transition state structure on the potential energy surface, the activation energy for a reaction can be calculated. This provides a quantitative measure of the reaction rate.

For reactions such as nucleophilic aromatic substitution or cross-coupling reactions involving this compound, DFT calculations can be employed to model the transition states. researchgate.net For example, in the study of SNAr reactions of polyhalogenated benzenes, the calculation of transition state energies has been shown to be a reliable method for predicting regioselectivity, especially when stable intermediates are not formed. researchgate.net

Computational studies on the C-F bond activation of fluorinated benzenes at transition metal centers have utilized DFT to explore reaction mechanisms and energetics, including the calculation of activation barriers for oxidative addition. escholarship.org Similar methodologies can be applied to understand the reactivity of this compound in metal-catalyzed reactions.

Photochemical and Photophysical Modeling

The interaction of this compound with light can lead to photochemical reactions, such as the cleavage of the C-Br bond. Computational modeling is essential for understanding the dynamics of these processes.

High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are often used to study the photochemistry of bromofluorobenzenes. researchgate.net These methods can accurately describe the excited states and the conical intersections that facilitate non-radiative decay and dissociation.

Studies on the photodissociation of various bromofluorobenzenes have shown that the number and position of fluorine substituents influence the dissociation mechanism. researchgate.net The competition between different dissociation channels, such as C-Br bond fission and C-F bond fission, can be explored by calculating the potential energy surfaces of the relevant excited states. For 1-bromo-2,6-difluorobenzene, ab initio calculations revealed that the dissociation dynamics are more complex than a simple bond fission, involving out-of-plane bending and asymmetric C-F stretching. researchgate.net It is expected that this compound would exhibit similarly complex photochemical behavior.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the unambiguous identification and structural confirmation of 4-Bromo-1,2-difluorobenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The presence of hydrogen, carbon, and fluorine atoms allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information about the three aromatic protons. Due to the unsymmetrical substitution pattern, each proton is chemically distinct and will appear as a separate multiplet. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms. The spectrum is more complex than that of 1,2-difluorobenzene (B135520), which shows two multiplets for its four protons. chemicalbook.com The coupling between adjacent protons (³JHH) and longer-range couplings to the fluorine atoms (JHF) result in complex splitting patterns for each proton signal.

¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbon atoms, as they are all chemically inequivalent. The chemical shifts are significantly influenced by the directly attached halogen substituents. The carbon atom attached to the bromine (C-4) is expected to show a shift influenced by the 'heavy atom effect', which can cause an upfield shift compared to what would be predicted based on electronegativity alone. stackexchange.com The two carbons bonded to fluorine (C-1 and C-2) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other carbons will also exhibit smaller couplings to the fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly informative technique. aiinmr.com The spectrum of this compound is expected to display two distinct signals for the two non-equivalent fluorine atoms at positions 1 and 2. These signals will be split into multiplets due to coupling with each other (³JFF), as well as with the aromatic protons (JHF). manchester.ac.uk The natural abundance of the ¹⁹F isotope is 100%, making this technique highly sensitive. aiinmr.com Spectral data for this compound have been reported in the literature, confirming its characterization by this method. spectrabase.com

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H | ~7.0 - 7.6 | Three distinct multiplets (ddd, ddd, ddd) |

| ¹³C | ~110 - 155 | Six distinct signals, with C-F and C-Br carbons showing characteristic shifts and C-F couplings |

| ¹⁹F | ~ -130 to -150 | Two distinct multiplets (doublet of multiplets) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Intermediate Identification

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular weight of approximately 192.99 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the most characteristic feature is the molecular ion peak cluster. Due to the presence of one bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity: [M]⁺ and [M+2]⁺. stackexchange.com For this compound, these peaks would be observed at m/z 192 and 194. This isotopic pattern is a definitive indicator of a monobrominated compound.

Fragmentation analysis helps to further confirm the structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms. A significant fragment ion would be expected at m/z 113, corresponding to the loss of the bromine atom ([M-Br]⁺). The identification of a product with m/z of 194, corresponding to the [M+H]⁺ adduct, has been used to confirm its synthesis. nih.gov

| m/z Value | Identity | Significance |

|---|---|---|

| 192 / 194 | [C₆H₃⁷⁹BrF₂]⁺ / [C₆H₃⁸¹BrF₂]⁺ | Molecular ion cluster, confirms molecular weight and presence of one bromine atom |

| 113 | [C₆H₃F₂]⁺ | Fragment from loss of Br radical, confirms the bromodifluorobenzene core |

Vibrational Spectroscopy (Infrared and Raman)

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. globalresearchonline.net

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1600-1400 cm⁻¹ region.

C-F Stretching: The C-F stretching vibrations are strong in the IR spectrum and are expected in the 1300-1100 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the benzene (B151609) ring occur at frequencies below 1000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Detection Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | IR, Raman |

| C-F Stretch | 1300 - 1100 | Strong in IR |

| C-Br Stretch | 600 - 500 | IR, Raman |

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its purity and monitoring reaction progress.

Gas Chromatography (GC) for Volatile Product Separation

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile compounds like this compound. The compound has a boiling point of 150-151 °C, making it well-suited for GC analysis. sigmaaldrich.com

A typical GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-5 or HP-5ms), is effective for separating halogenated aromatic compounds. The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. The separated components are then detected, often by a mass spectrometer, which provides both retention time data for quantification and mass spectra for positive identification. This technique is crucial for assessing purity and identifying isomeric impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile tool for monitoring the progress of reactions that synthesize or consume this compound. It is particularly useful for analyzing samples that may not be suitable for direct GC injection.

A common approach for this type of non-polar aromatic compound is reversed-phase (RP) HPLC. A method developed for the isomeric 1-Bromo-2,4-difluorobenzene can be readily adapted. This would typically use a C18-functionalized silica (B1680970) column as the stationary phase. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and water. An acidic modifier like phosphoric or formic acid is often added to improve peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). By taking small aliquots from a reaction mixture over time, the disappearance of starting materials and the appearance of the this compound product can be tracked, allowing for the optimization of reaction conditions.

Environmental Degradation Studies and Methodological Approaches

Biodegradation Studies

Biodegradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. For halogenated aromatic compounds like 4-bromo-1,2-difluorobenzene, this process is a key mechanism for their removal from soil and water environments.

While specific studies on the degradation of this compound by diverse soil microbiota are limited, research on analogous compounds provides significant insights into potential metabolic pathways. The microbial degradation of brominated and fluorinated benzenes typically involves initial enzymatic attacks that lead to the removal of halogen atoms and the cleavage of the aromatic ring. epa.govnih.govresearchgate.netbohrium.com

Bacteria, particularly species from the genera Pseudomonas and Rhodococcus, are well-known for their ability to degrade a wide range of aromatic hydrocarbons. mdpi.com For instance, the degradation of bromobenzene (B47551) by the yeast Yarrowia lipolytica has been shown to proceed through an initial dehalogenation step to form phenol, which is then hydroxylated to catechol. frontiersin.org This catechol subsequently undergoes ring cleavage to form intermediates of central metabolism like cis,cis-muconic acid. frontiersin.org

Similarly, the degradation of fluorobenzene (B45895) by Rhizobiales sp. strain F11 involves the formation of 4-fluorocatechol (B1207897) and catechol as key intermediates, which are then subjected to ortho-cleavage of the aromatic ring. This suggests that a primary mode of attack by soil microorganisms on this compound would likely involve hydroxylation of the benzene (B151609) ring, followed by dehalogenation (removal of bromine and fluorine). The position of the hydroxyl group would influence the subsequent dehalogenation and ring cleavage steps.

Based on these analogous pathways, the proposed initial metabolites from the microbial degradation of this compound could include bromodifluorophenols and dihydroxy-bromofluorobenzenes. Subsequent enzymatic action would lead to the removal of the bromine and fluorine atoms and the opening of the aromatic ring.

Table 1: Potential Metabolites from the Biodegradation of this compound by Soil Microbiota (Based on Analogous Compounds)

| Parent Compound | Potential Intermediate Metabolites | Potential Ring-Cleavage Products | Reference Compounds Studied |

| This compound | 4-Bromo-1,2-difluorophenol | Based on catechol pathway: | Bromobenzene, Fluorobenzene |

| 3-Bromo-4,5-difluorocatechol | Muconic acid derivatives | ||

| 1,2-Difluorocatechol | |||

| Bromocatechols | |||

| Phenol | |||

| Catechol |

This table presents hypothetical metabolites based on established degradation pathways of similar halogenated benzenes, as direct experimental data for this compound is not extensively available.

Photolytic Degradation Research

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is another significant pathway for the transformation of aromatic compounds in the environment.

The photodegradation of halogenated organic compounds in aqueous environments is often initiated by the cleavage of the carbon-halogen bond upon absorption of UV light. muni.cz This process can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers. nih.govmdpi.com

For brominated aromatic compounds, UV irradiation can lead to the formation of aryl radicals. These highly reactive species can then participate in a variety of reactions, including abstracting hydrogen atoms from the solvent (leading to debromination) or reacting with other molecules to form new products. muni.cz In the case of this compound, the primary photolytic event would likely be the breaking of the carbon-bromine bond, which is generally weaker than the carbon-fluorine bond. This would result in the formation of a 1,2-difluorophenyl radical.

This radical could then abstract a hydrogen atom from water or organic matter to form 1,2-difluorobenzene (B135520). Further degradation could involve the cleavage of the carbon-fluorine bonds, although this is typically a slower process. Hydroxylation of the aromatic ring can also occur, leading to the formation of various hydroxylated photoproducts. The presence of hydroxyl radicals (•OH), which are highly reactive species formed photochemically in natural waters, can significantly accelerate the degradation of aromatic pollutants. acs.orgtecnoscientifica.com

Table 2: Potential Photodegradation Products of this compound Under UV Irradiation (Hypothetical)

| Parent Compound | Primary Photoproducts (from C-Br cleavage) | Secondary Photoproducts | Influencing Factors |

| This compound | 1,2-Difluorobenzene | Hydroxylated difluorobenzenes | Wavelength of UV radiation |

| 1,2-Difluorophenyl radical | Difluorophenols | Presence of photosensitizers (e.g., dissolved organic matter) | |

| Fluorinated phenols | Presence of hydroxyl radical scavengers or promoters | ||

| Bromide ions |

This table outlines potential photoproducts based on the general principles of photodecomposition of halogenated aromatic compounds. Specific experimental validation for this compound is required for confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.